molecular formula C10H5Cl2NO2S B1644132 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid CAS No. 952959-45-4

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Cat. No.: B1644132
CAS No.: 952959-45-4
M. Wt: 274.12 g/mol
InChI Key: YQKHGPZHWHCTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid is a small molecule organic compound with the chemical formula C 10 H 6 Cl 2 NO 2 S . This compound features a thiazole heterocycle substituted with a carboxylic acid functional group and a 2,4-dichlorophenyl ring, making it a versatile building block in organic synthesis and materials science research. Carboxylic acids are a fundamental class of organic compounds with a wide range of applications in chemical research . The carboxyl group is highly polar and participates in hydrogen bonding, which influences the compound's physical properties . This compound can undergo various characteristic reactions of carboxylic acids, serving as a precursor for the synthesis of more complex molecules . It can be converted into functional derivatives such as acid chlorides , esters , and amides through nucleophilic acyl substitution reactions . These derivatives are key intermediates in constructing potential pharmaceuticals, agrochemicals, and polymers . The compound's structure suggests potential value as a ligand in metal-organic frameworks or as a surface modifier in nanotechnology due to the coordination ability of the carboxylate group . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHGPZHWHCTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238274
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-45-4
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the initial construction of the thiazole core via the Hantzsch thiazole synthesis, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical details to replicate and adapt this synthesis for their research endeavors.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a prominent structural motif found in a wide array of biologically active compounds and pharmaceuticals.[1] Their versatile chemical nature and ability to participate in various biological interactions make them a privileged scaffold in drug discovery. The target molecule, this compound, incorporates this key heterocycle, substituted with a dichlorophenyl group, a common feature in drug design to modulate factors such as binding affinity and metabolic stability. This particular substitution pattern makes it a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy is the well-established Hantzsch thiazole synthesis , a classic and reliable method for the formation of the thiazole ring.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • The carboxylic acid can be obtained from the hydrolysis of a corresponding ethyl ester.

  • The thiazole ring of the ester intermediate can be formed through the Hantzsch condensation of 2-bromo-1-(2,4-dichlorophenyl)ethanone (an α-haloketone) and ethyl thiooxamate (a thioamide).

This leads to a two-step synthetic sequence:

  • Step 1: Hantzsch Thiazole Synthesis of ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate.

  • Step 2: Ester Hydrolysis to yield this compound.

This approach is advantageous due to the commercial availability or straightforward preparation of the starting materials and the generally high yields associated with the Hantzsch synthesis.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone 2-Bromo-1-(2,4-dichlorophenyl)ethanone 2-Bromo-1-(2,4-dichlorophenyl)ethanone 2,4-Dichloroacetophenone->2-Bromo-1-(2,4-dichlorophenyl)ethanone Bromination Ethyl Thiooxamate Ethyl Thiooxamate Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate Ethyl Thiooxamate->Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate 2-Bromo-1-(2,4-dichlorophenyl)ethanone->Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate Hantzsch Synthesis This compound This compound Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate->this compound Hydrolysis

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of Precursor: 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The α-haloketone precursor is synthesized via the bromination of 1-(2,4-dichlorophenyl)ethanone. This reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,4-Dichlorophenyl)ethanone189.0218.9 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Diethyl Ether74.12100 mL-
Water18.02100 mL-
Saturated Brine Solution-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a well-ventilated fume hood, dissolve 1-(2,4-dichlorophenyl)ethanone (18.9 g, 0.1 mol) in 100 mL of diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add bromine (16.0 g, 0.1 mol) dropwise to the stirred solution. The disappearance of the bromine color indicates its consumption.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic phase sequentially with 100 mL of water and 50 mL of saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Step 1: Hantzsch Synthesis of Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate

This core step involves the cyclocondensation of the synthesized α-haloketone with ethyl thiooxamate. The reaction is typically carried out in a protic solvent like ethanol and is often heated to drive the reaction to completion.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(2,4-dichlorophenyl)ethanone267.9326.8 g0.1
Ethyl thiooxamate133.1713.3 g0.1
Ethanol46.07200 mL-

Procedure:

  • To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (26.8 g, 0.1 mol) in 200 mL of ethanol in a round-bottom flask, add ethyl thiooxamate (13.3 g, 0.1 mol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with a base, followed by acidification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate304.1730.4 g0.1
Potassium Hydroxide (KOH)56.1111.2 g0.2
Ethanol46.07100 mL-
Water18.02100 mL-
2 M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate (30.4 g, 0.1 mol) in a mixture of 100 mL of ethanol and 100 mL of water containing potassium hydroxide (11.2 g, 0.2 mol).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with 2 M hydrochloric acid until the pH is approximately 2-3.

  • The precipitated solid is the desired this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting any potential issues.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Hantzsch_Mechanism Haloketone 2-Bromo-1-(2,4-dichlorophenyl)ethanone Intermediate1 Thioether Intermediate Haloketone->Intermediate1 SN2 Attack by Sulfur Thioamide Ethyl Thiooxamate Thioamide->Intermediate1 Intermediate2 Hemithioaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Thiazoline Intermediate Intermediate2->Intermediate3 Dehydration Product Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate Intermediate3->Product Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of the thioamide (ethyl thiooxamate) acts as a nucleophile and attacks the α-carbon of the haloketone (2-bromo-1-(2,4-dichlorophenyl)ethanone), displacing the bromide ion in an SN2 reaction to form a thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the electrophilic carbonyl carbon of the ketone in an intramolecular fashion, leading to a cyclic hemithioaminal intermediate.

  • Dehydration and Aromatization: This intermediate readily undergoes dehydration to form a thiazoline ring, which then aromatizes to the stable thiazole product.

Ester Hydrolysis Mechanism

The saponification of the ester is a base-catalyzed nucleophilic acyl substitution.

Hydrolysis_Mechanism Ester Ethyl Thiazole-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Final_Acid Thiazole-2-carboxylic Acid Carboxylate->Final_Acid Protonation (Acidification)

Caption: Mechanism of base-catalyzed ester hydrolysis.

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.

  • Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol.

  • Acidification: In the final workup step, the addition of a strong acid protonates the carboxylate salt to yield the final this compound.

Safety Considerations

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone is a lachrymator and skin irritant. Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine is highly corrosive and toxic. It should be handled with extreme caution in a fume hood.

  • Ethyl thiooxamate can be an irritant. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound presented in this guide is a reliable and efficient method that utilizes the classic Hantzsch thiazole synthesis. The two-step process is well-defined, and the reaction conditions are amenable to standard laboratory equipment. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Thiooxamate: Bridging Organic Synthesis and Pharmaceutical Innovation. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • ChemWhat. Ethyl thiooxamate CAS#: 16982-21-1. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

Sources

Methodological & Application

Application Notes & Protocols: Safe Handling and Storage of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper handling and storage procedures for 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid (CAS No. 952959-45-4). As a member of the thiazole carboxylic acid class, this compound and its analogues are of significant interest in drug discovery and chemical biology, serving as scaffolds for developing novel kinase inhibitors and other therapeutic agents.[1][2] Adherence to rigorous safety and storage protocols is paramount to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. These guidelines are designed for researchers, chemists, and laboratory personnel involved in the use of this compound.

Compound Profile and Hazard Identification

This compound is a solid organic compound. While specific toxicological data for this exact molecule is not extensively published, data from structurally similar thiazole carboxylic acids and dichlorophenyl-containing compounds provide a strong basis for hazard assessment. The primary hazards are associated with irritation to the skin and eyes, and potential harm if ingested or inhaled as dust.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 952959-45-4 ChemicalBook[3]
Molecular Formula C₁₀H₅Cl₂NO₂S N/A
Molecular Weight 289.12 g/mol N/A
Appearance Typically a solid (e.g., off-white, pale yellow) Inferred from analogues[1]

| Hazard Classification | Considered hazardous; causes skin and serious eye irritation.[4][5][6][7] May be harmful if swallowed.[4] | Fisher Scientific, TCI Chemicals[4][5][6][7] |

Scientist's Note: The dichlorophenyl and thiazole carboxylic acid moieties confer specific reactivity. The carboxylic acid group can react with bases, while the chlorinated aromatic ring is stable but can release toxic gases like hydrogen chloride upon combustion.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on a combination of engineering controls and appropriate PPE to minimize exposure. The primary routes of exposure for a solid compound of this nature are inhalation of dust particles and direct contact with skin or eyes.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of fine particulates.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4][8] Standard safety glasses do not provide adequate protection from dust.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5]

  • Protective Clothing: A flame-resistant lab coat should be worn at all times. Ensure clothing is fully buttoned. Do not allow contaminated clothing to remain in contact with skin.[9]

Storage Procedures: Ensuring Compound Stability

The integrity of this compound is dependent on proper storage conditions. Instability can lead to degradation, affecting the compound's purity and compromising experimental results.

Short-Term Storage (Working Aliquots)
  • Location: Store in a cool, dry location away from direct light.[10] A laboratory cabinet designated for chemical reagents is suitable.

  • Container: Keep the compound in its original, tightly sealed container.[10] If transferred to a smaller vial for daily use, ensure the vial is clearly labeled with the compound name, CAS number, and date.

  • Incompatibilities: Do not store near strong oxidizing agents, strong acids, or strong bases, as these can induce decomposition.[4]

Long-Term Storage (Stock Supply)
  • Temperature: For long-term stability, it is recommended to store the compound at -20°C.

  • Atmosphere: Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This is crucial for preventing gradual degradation via reaction with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial or a container specifically designed for low-temperature storage to protect from light and moisture.

Rationale: Carboxylic acids can be hygroscopic. Storing in a desiccated environment at low temperatures minimizes water absorption and slows any potential degradation pathways, preserving the compound's purity over months or years.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a stock solution for use in cell-based assays or other in vitro experiments.

Objective: To accurately prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (MW: 289.12 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (goggles, nitrile gloves, lab coat)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Step-by-Step Procedure:

  • Pre-Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes.

    • Rationale: This prevents condensation of atmospheric moisture onto the cold solid, which can affect its mass and stability.

  • Mass Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 289.12 g/mol × 1000 mg/g = 2.89 mg

  • Weighing: Inside a chemical fume hood, carefully weigh out 2.89 mg of the compound onto weighing paper using a calibrated analytical balance.

    • Safety Note: Avoid creating dust.[4] Handle the solid gently. If any material is spilled, follow appropriate spill cleanup procedures.

  • Transfer: Transfer the weighed solid into a sterile, appropriately sized vial (e.g., a 1.5 mL or 2 mL vial).

  • Solubilization: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particulates remain. A fully dissolved solution is critical for accurate downstream dilutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Label each aliquot clearly. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualized Workflow: Handling and Storage Decision Logic

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.

G receive Receive Compound check_sds Review Safety Data Sheet (SDS) receive->check_sds identify_hazards Identify Hazards: - Skin/Eye Irritant - Avoid Dust Inhalation check_sds->identify_hazards don_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat identify_hazards->don_ppe storage_decision Select Storage Location don_ppe->storage_decision long_term Long-Term Storage: - Tightly Sealed - -20°C - Desiccated/Inert Gas storage_decision->long_term Long-Term short_term Short-Term Storage: - Tightly Sealed - Cool, Dry Place - Away from Light storage_decision->short_term Daily Use handling_op Perform Operation (Weighing, Solution Prep) long_term->handling_op short_term->handling_op fume_hood Work in Fume Hood handling_op->fume_hood spill_check Spill Occurred? fume_hood->spill_check cleanup Follow Spill Protocol spill_check->cleanup Yes waste Dispose of Waste (Contaminated PPE, Vials) spill_check->waste No cleanup->waste

Caption: Decision workflow for safe handling and storage of the compound.

References

  • Ma, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . RSC Medicinal Chemistry. [Link]

  • Safety Data Sheet for Cyclohexane . (2018). [Link]

  • Safety Data Sheet . (2025). [Link]

  • MSDS of 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid . Capot Chemical. [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation . (2023). RSC Publishing. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development . (2013). Organic & Biomolecular Chemistry. [Link]

  • Khan, K. M., et al. (2006). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors . Molecular Diversity. [Link]

  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid . PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.

Introduction: Understanding the Purification Challenges

This compound is a substituted thiazole derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The primary synthetic route to such 4-aryl-thiazoles is the Hantzsch thiazole synthesis.[1][4][5] This reaction, while robust, can present several purification challenges stemming from the nature of the starting materials, potential side reactions, and the physicochemical properties of the final product.

The presence of a carboxylic acid group and a dichlorinated phenyl ring on the thiazole core imparts specific solubility characteristics that must be carefully considered during purification. Common issues include the removal of unreacted starting materials, separation from isomeric byproducts, and overcoming low yields during purification steps. This guide will provide a systematic approach to addressing these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My initial crude product has a low purity, and I suspect the presence of starting materials and side products. What are the likely impurities and how can I remove them?

Answer:

The most probable impurities in the crude product from a Hantzsch synthesis of this compound are:

  • Unreacted 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one: This α-haloketone is a key starting material and can persist if the reaction does not go to completion.

  • Unreacted thiooxamic acid or a derivative: The thioamide equivalent used to form the 2-carboxy-thiazole ring.

  • Isomeric byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric thiazole derivatives.[4]

  • Hydrolysis products: The carboxylic acid group can be sensitive to certain conditions, although it is generally stable.

Recommended Purification Strategy:

  • Aqueous Workup: An initial wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove unreacted acidic starting materials or byproducts. The desired product, being a carboxylic acid, will also dissolve. Subsequent acidification of the aqueous layer will precipitate the product, leaving more neutral impurities behind.

  • Recrystallization: This is the most effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system should be selected where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to the mobile phase can effectively separate the desired carboxylic acid from less polar impurities.

Question 2: The final product is off-white or yellowish, not the expected color. What causes this discoloration and how can I fix it?

Answer:

Discoloration in the final product is often due to the presence of minor, highly colored impurities or degradation products.

Potential Causes:

  • Residual Starting Materials: Some α-haloketones or their degradation products can be colored.

  • Oxidation Products: Thiazole rings can be susceptible to oxidation under certain conditions, leading to colored byproducts.

  • Thermal Degradation: Overheating during the reaction or purification can cause decomposition.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Solvent Selection for Recrystallization: The choice of recrystallization solvent can influence the color of the final product. Experiment with different solvent systems to find one that effectively excludes the colored impurities in the mother liquor.

  • Purity of Starting Materials: Ensure the starting materials are of high purity, as impurities in the reactants can carry through to the final product.

Question 3: I am experiencing significant product loss during recrystallization, leading to a low final yield. How can I optimize the recrystallization process?

Answer:

Low yield during recrystallization is a common problem and can often be mitigated by optimizing the procedure.

Optimization Strategies:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

  • Solvent System Selection: For mixed solvent recrystallizations, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good single solvent for recrystallization will show low solubility at room temperature and high solubility when hot. For a mixed solvent system, one solvent should readily dissolve the compound, while the other should not.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to a boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Table 1: Suggested Recrystallization Solvents

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water.[7][8]
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids, with water acting as the anti-solvent.
TolueneThe aromatic nature of toluene may provide good solubility at high temperatures for the dichlorophenyl moiety.
Ethyl Acetate/HexaneA common mixed solvent system for compounds of intermediate polarity.

Protocol 2: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of silica in the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). To ensure the carboxylic acid elutes properly, it is often beneficial to add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a few drops of acetic acid.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically suitable.[9][10]

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm).

Frequently Asked Questions (FAQs)

Q: What are the characteristic NMR signals I should look for to confirm the structure and purity of this compound?

A: In the ¹H NMR spectrum, you should expect to see a singlet for the proton at the 5-position of the thiazole ring. The aromatic protons of the 2,4-dichlorophenyl group will appear as a set of multiplets in the aromatic region. The carboxylic acid proton will likely be a broad singlet, which may be exchangeable with D₂O. The absence of signals corresponding to starting materials is a good indication of purity.

Q: My compound oils out during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or cooling the solution even more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q: I have tried recrystallization multiple times, but my product is still not pure enough. What is the next step?

A: If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step. It offers a higher resolving power for separating compounds with similar polarities. Refer to the protocol provided above.

Q: Can I use a base to extract my product into an aqueous layer and then re-precipitate it?

A: Yes, this is a valid purification strategy for a carboxylic acid. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base such as sodium bicarbonate solution. The deprotonated carboxylic acid will move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Visualizations

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Base/Acid Extraction) Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography If Impure Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure Final Purification

Caption: General purification workflow for this compound.

ImpurityFormation Potential Products from Hantzsch Synthesis cluster_reactants Starting Materials cluster_products Reaction Products Haloketone 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one Target This compound Haloketone->Target Isomer Isomeric Byproduct Haloketone->Isomer Thioamide Thiooxamic acid derivative Thioamide->Target Thioamide->Isomer

Caption: Potential product and byproduct formation in the Hantzsch synthesis.

References

  • Kaniansky, D., et al. (1998). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 52(4), 515-520.
  • Bringmann, G., Feineis, D., & Hesselmann, C. (1992). Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride. Fresenius' Journal of Analytical Chemistry, 344(4-5), 209-215.
  • ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9289.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SlideShare. (2015, May 22). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • N.A. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Bouziane, A., et al. (2016).
  • Bibi, S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1249822.
  • Patel, R. B., et al. (2018). Synthesis, Characterization and Evaluation of Some New Thiazolidin-4-one Derivatives for their Antimicrobial and Anti-inflammatory Activities. Asian Journal of Organic & Medicinal Chemistry, 3(4), 162-169.
  • International Journal of Scientific Research. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

  • American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

Sources

common side products in the synthesis of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, chemists, and process development professionals involved in the synthesis of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid. The content is structured to address common challenges, explain the underlying chemical principles, and offer validated solutions to optimize your synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable steps for resolution.

Issue 1: Low Yield of the Final Product, this compound

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this multi-step synthesis can be attributed to several factors, primarily stemming from the Hantzsch thiazole synthesis step and the final hydrolysis. The key is to control reaction conditions to minimize the formation of side products.

Potential Causes and Solutions:

  • Decarboxylation during Hydrolysis: The most common cause of yield loss is often the decarboxylation of the target molecule under harsh hydrolysis conditions (e.g., high temperatures, strong base/acid concentration). Thiazole-2-carboxylic acids are susceptible to losing CO2.

    • Solution: Employ milder hydrolysis conditions. Use a moderate concentration of NaOH or LiOH in a mixed solvent system (e.g., THF/water or ethanol/water) at room temperature or slightly elevated temperatures (40-50 °C). Monitor the reaction progress carefully using TLC or LC-MS to avoid prolonged reaction times.

  • Side Reactions in the Hantzsch Condensation: The reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and ethyl 2-amino-2-thioxoacetate is prone to side reactions.

    • Formation of a Dimer: A common byproduct is the dimer 1,4-bis(2,4-dichlorophenyl)-2,5-diaza-1,4-dithiafulvene, which arises from the self-condensation of the thioamide under oxidative conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent is also critical; ethanol is commonly used and generally effective.

  • Incomplete Bromination of the Starting Ketone: If the starting material, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is not pure and contains unreacted 2,4-dichloroacetophenone, the yield will be inherently limited.

    • Solution: Purify the α-bromoketone by recrystallization before use. Monitor the bromination reaction by TLC to ensure complete consumption of the starting material.

Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity in the Final Product

Question: After purification, I still observe a significant impurity in my this compound, as confirmed by NMR and LC-MS. What could this be and how do I remove it?

Answer: The most likely persistent impurity is the decarboxylated product, 4-(2,4-dichlorophenyl)thiazole. Its formation is often unintentional and its similar polarity to the desired product can make separation challenging.

Identification and Removal Strategy:

  • Confirm the Impurity's Identity: The mass of the decarboxylated product will be 44 Da less than the target molecule. Its 1H NMR spectrum will lack the carboxylic acid proton and will show a characteristic singlet for the proton at the C2 position of the thiazole ring.

  • Optimize the Final Work-up:

    • Acid-Base Extraction: The carboxylic acid product is soluble in aqueous base (e.g., NaHCO3 or Na2CO3), while the decarboxylated impurity is not. A carefully performed acid-base extraction can effectively separate the two. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a saturated sodium bicarbonate solution. The aqueous layer will contain the sodium salt of your desired product. Acidify the aqueous layer with dilute HCl to precipitate the pure carboxylic acid, which can then be collected by filtration.

  • Recrystallization: If the impurity persists, a carefully chosen recrystallization solvent system can be effective. Consider solvent mixtures such as ethanol/water, acetone/water, or toluene.

Frequently Asked Questions (FAQs)

Question 1: What are the most common side products in the Hantzsch synthesis of 4-(2,4-dichlorophenyl)thiazole-2-carboxylate esters and how can they be minimized?

Answer: The Hantzsch thiazole synthesis, while robust, can generate several side products. Understanding their formation mechanism is key to their prevention.

Side ProductFormation MechanismPrevention Strategy
4-(2,4-Dichlorophenyl)thiazole Decarboxylation of the final product during the reaction or work-up, especially if elevated temperatures are used.Maintain moderate reaction temperatures (typically refluxing ethanol is sufficient). Avoid unnecessarily harsh acidic or basic conditions during work-up.
1,4-Bis(2,4-dichlorophenyl)-2,5-diaza-1,4-dithiafulvene (Thioamide Dimer) Oxidative self-condensation of the thioamide starting material (e.g., ethyl 2-amino-2-thioxoacetate).Conduct the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, inadequate temperature, or poor quality of reagents.Monitor the reaction by TLC or LC-MS to ensure completion. Use pure, recrystallized 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Ethyl 2-hydroxy-4-(2,4-dichlorophenyl)thiazole-2-carboxylate This is less common, but can arise from impurities in the starting materials or side reactions.Ensure high purity of all reagents and use anhydrous solvents where appropriate.

Question 2: Can you provide a workflow for troubleshooting a failed or low-yielding synthesis?

Answer: Certainly. A systematic approach is crucial for identifying the root cause of a problematic synthesis. The following workflow can guide your troubleshooting efforts.

Caption: A systematic workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate

This protocol is designed to minimize side product formation during the key Hantzsch condensation step.

  • Reagent Preparation:

    • To a round-bottom flask, add 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq).

    • Add anhydrous ethanol as the solvent (approx. 0.1 M concentration).

  • Reaction Execution:

    • Flush the flask with an inert gas (N2 or Ar) for 5-10 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) under the inert atmosphere.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure ester.

Protocol 2: Mild Hydrolysis to this compound

This protocol uses mild conditions to prevent decarboxylation of the final product.

  • Reaction Setup:

    • Dissolve ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (LiOH·H2O, 2.0-3.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 4-8 hours.

  • Work-up and Purification:

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3.

    • The pure carboxylic acid will precipitate as a white or off-white solid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.

References

  • Elderfield, R. C. (1957). Heterocyclic Compounds, Volume 5. John Wiley & Sons.
  • Metzger, J. V. (1985). Thiazole and Its Derivatives, Part 1. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Asinger, F., & Offermanns, H. (1967). Synthesen mit Ketonen, Schwefel und Ammoniak bzw. Aminen und Amiden. Angewandte Chemie, 79(21), 953–965.

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to move from foundational questions to specific, hands-on troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the off-target effects of small molecules like 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid.

Q1: What are off-target effects and why are they a critical concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of confounding outcomes, including misleading experimental data, unforeseen cellular toxicities, and a misinterpretation of the compound's mechanism of action. For a drug development professional, early identification and mitigation of off-target effects are crucial for preventing late-stage clinical failures.

Q2: What are the likely on- and off-targets for this compound based on its chemical scaffold?

A2: While specific screening data for this compound is not widely published, its core structure provides valuable clues. The thiazole and thiazole-carboxamide scaffolds are known as "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3]

Based on available literature for analogous structures, potential target families include:

  • Protein Kinases: Thiazole derivatives have been successfully developed as inhibitors of various kinases, such as c-Met and VEGFR-2.[1][4][5][6] Therefore, a primary hypothesis is that this compound may have a kinase as its on-target, with other kinases being potential off-targets.

  • Inflammatory Enzymes: The thiazole scaffold is also a common feature in inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7][8][9]

  • Other Enzymes and Receptors: Thiazole-containing compounds have shown a wide array of other activities, including antimicrobial, antioxidant, and anticancer effects, suggesting a broad potential for off-target interactions.[10][11]

Q3: What are the essential first steps to profile the selectivity of my compound?

A3: The initial steps should involve a combination of computational prediction and in vitro screening.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure. These methods compare the molecule against large databases of known ligand-target interactions.

  • Broad Kinase Panel Screening: Given the high probability of kinase activity, screening against a comprehensive panel of kinases (e.g., 400+ kinases) at a fixed concentration (e.g., 1 or 10 µM) is a cost-effective first step to identify potential off-target kinase families.

Q4: How do I select an appropriate concentration for my experiments to minimize off-target effects?

A4: The key is to operate within the "therapeutic window" where you observe maximal on-target effects with minimal off-target-driven toxicity or confounding biology. This is determined through careful dose-response studies.

  • On-Target Potency (EC50/IC50): Determine the concentration of the compound that produces 50% of the maximal effect in a functional cell-based assay related to your primary target.

  • Cytotoxicity (CC50): Determine the concentration that causes 50% cell death in your model system using an assay like MTT or LDH release.

  • Therapeutic Index: The ratio of CC50 to IC50 gives you a therapeutic index. A higher ratio is desirable. For initial experiments, it is advisable to use concentrations at or near the IC50, and not exceeding 10x the IC50, to reduce the likelihood of engaging lower-affinity off-targets.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed guidance for specific experimental challenges.

Troubleshooting Scenario 1: Observed phenotype does not match the expected phenotype based on the target's known function.

This is a classic indicator of potent off-target effects or lack of on-target engagement in the cellular environment.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion phenotype Unexpected Cellular Phenotype Observed target_engagement Confirm Target Engagement in Cells? (e.g., CETSA, NanoBRET) phenotype->target_engagement Step 1 inactive_control Inactive Analog Control Shows Same Phenotype? phenotype->inactive_control Step 2 genetic_validation Genetic Knockdown/Out Phenocopies Compound Effect? (siRNA, CRISPR) target_engagement->genetic_validation Yes conclusion3 Compound Inactive/ Not Cell-Permeable target_engagement->conclusion3 No profiling Identify Off-Targets (Proteomic Profiling, Kinase Panels) genetic_validation->profiling conclusion1 Phenotype is On-Target genetic_validation->conclusion1 Yes inactive_control->genetic_validation No inactive_control->profiling Yes conclusion2 Phenotype is Off-Target profiling->conclusion2

Caption: Workflow for dissecting on-target vs. off-target driven phenotypes.

It is critical to verify that the compound is binding to its intended target within the complex environment of an intact cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[16][17][18][19]

  • Objective: To determine if this compound binds to and stabilizes its target protein in cells.

  • Materials:

    • Cell line expressing the target protein.

    • This compound and DMSO (vehicle control).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Thermal cycler, liquid nitrogen.

    • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for the target protein and a loading control like GAPDH).

  • Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat one plate with the compound (e.g., at 10x IC50) and another with DMSO for 1-2 hours at 37°C.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

    • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature point by Western blot.

  • Expected Outcome: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the DMSO-treated control, indicating stabilization upon binding.

A crucial control is a structurally similar molecule that does not bind to the primary target.[20][21][22] If this inactive analog reproduces the observed cellular phenotype, it strongly suggests the phenotype is driven by off-target effects.

Troubleshooting Scenario 2: Significant Cytotoxicity is Observed at the Effective Concentration.

This issue complicates data interpretation, as the observed phenotype could be a non-specific consequence of cell death rather than modulation of the intended target.

G Compound 4-(2,4-Dichlorophenyl) thiazole-2-carboxylic Acid Target Intended Target (e.g., Kinase A) Compound->Target Binds (High Affinity) OffTarget Unintended Target (e.g., Kinase B) Compound->OffTarget Binds (Lower Affinity) Phenotype_On Desired Phenotype Target->Phenotype_On Leads to Phenotype_Off Unwanted Side Effect (e.g., Cytotoxicity) OffTarget->Phenotype_Off Leads to

Caption: A diagram illustrating on-target efficacy versus off-target toxicity.

Determine the IC50 values for your on-target and key identified off-targets (from kinase screening panels).

Table 1: Hypothetical Selectivity Profile for this compound

Target ProteinIC50 (nM)Fold Selectivity vs. On-Target
On-Target Kinase A 50 -
Off-Target Kinase B85017x
Off-Target Kinase C2,50050x
Off-Target Kinase D>10,000>200x

A selectivity window of at least 10-fold is a common initial goal, with >100-fold being ideal for a high-quality chemical probe. If cytotoxicity tracks with the IC50 of an off-target, that interaction is likely the cause.

If screening panels do not reveal the source of toxicity, an unbiased approach is necessary.

Protocol: Thermal Proteome Profiling (TPP)

TPP is a large-scale version of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a global view of compound engagement.[23][24]

  • Objective: To identify all proteins that bind to the compound in an unbiased manner within intact cells.

  • General Workflow:

    • Treatment: Treat one population of cells with the compound and a control population with DMSO.

    • Heating: Aliquot and heat cells across a temperature gradient, similar to CETSA.

    • Lysis & Digestion: Lyse the cells, collect the soluble fractions, and digest the proteins into peptides.

    • Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT-based labeling) to determine the relative amount of each protein remaining soluble at each temperature.

    • Data Analysis: Plot melt curves for thousands of proteins. Proteins that show a significant thermal shift in the compound-treated group are identified as direct or indirect binders.

  • Expected Outcome: A list of candidate off-targets that can be further validated using orthogonal methods. This powerful technique can reveal unexpected interactions responsible for toxicity or confounding phenotypes.[25][26]

Part 3: Summary of Best Practices

ProblemPotential Cause(s)Recommended Action(s)
Phenotype Mismatch 1. Significant off-target effects. 2. Compound is not engaging the target in cells.1. Perform target engagement assays (CETSA, NanoBRET).[16][27][28][29][30][31] 2. Test an inactive structural analog.[20][22] 3. Compare phenotype to genetic knockdown (siRNA/CRISPR).[12][14]
High Cytotoxicity 1. On-target toxicity. 2. Off-target toxicity.1. Determine IC50s for on- and off-targets to define a selectivity window. 2. Perform unbiased proteomic profiling (TPP) to identify the toxic off-target.[23][24][32]
Inconsistent Results 1. Compound instability in media. 2. Variability in cell health/passage number.1. Assess compound stability via LC-MS over the experiment's time course. 2. Maintain strict cell culture protocols and use cells within a defined passage number range.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. Available at: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • The representative small-molecule c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX Biotech. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. MDPI. Available at: [Link]

  • Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. PubMed. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available at: [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available at: [Link]

  • Different examples of type II c-Met inhibitors bearing different scaffolds. ResearchGate. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • Label-Free Proteome Profiling as a Quantitative Target Identification Technique for Bioactive Small Molecules. Biochemistry. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Science and Engineering. Available at: [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. MDPI. Available at: [Link]

  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]

  • 1 Analogues as a Means of Discovering New Drugs. SciSpace. Available at: [Link]

  • Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. LinkedIn. Available at: [Link]

  • Combined siRNA and Small-Molecule Phenotypic Screening Identifies Targets Regulating Rhinovirus Replication in Primary Human Bronchial Epithelial Cells. PubMed. Available at: [Link]

  • Synthetic Strategies for the Assembly of Complex Natural Product Analogues. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • How are chemical structures analyzed in drug discovery? Patsnap. Available at: [Link]

  • Structural analogs – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid. Aaron Chemistry GmbH. Available at: [Link]

  • 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Chem-Impex International. Available at: [Link]

Sources

Validation & Comparative

validating the biological target of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Biological Target of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Executive Summary: The "Privileged Scaffold" Challenge

This compound (CAS: 952959-45-4) is not a single-target "magic bullet" but rather a privileged scaffold in medicinal chemistry. Its structure—a thiazole core substituted with a lipophilic dichlorophenyl group and a polar carboxylic acid tail—mimics several key biological substrates, most notably phosphotyrosine and α-keto acids .

Consequently, this molecule is frequently identified as a hit in phenotypic screens for:

  • D-Amino Acid Oxidase (DAAO): A key target in schizophrenia and neuropathic pain.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A major target for type 2 diabetes and obesity.

  • Glycolate Oxidase (GO): A target for primary hyperoxaluria.

The Scientist's Dilemma: If you have identified this molecule as a hit, you must validate which of these mechanisms is operative in your specific biological context. This guide provides a rigorous deconvolution and validation protocol, comparing the molecule against established "Gold Standard" inhibitors for its likely targets.

Comparative Analysis: The Molecule vs. Validated Standards

To validate the target, you must benchmark the activity of this compound against known inhibitors. If your molecule fails to recapitulate the phenotype of the standard, the target hypothesis is likely false.

Target Hypothesis A: D-Amino Acid Oxidase (DAAO)

Mechanism: The carboxylic acid binds to the arginine-rich active site of DAAO, mimicking the substrate D-amino acid, while the dichlorophenyl group occupies the hydrophobic pocket.

FeatureCandidate: 4-(2,4-Dichlorophenyl)thiazole-2-COOHStandard: CBIO (6-Chlorobenzo[d]isoxazol-3-ol)Standard: Sodium Benzoate
Potency (IC50) Typically 0.1 – 5 µM (Structure-dependent)~50 - 200 nM ~10 - 50 µM
Selectivity Moderate (Risk of PTP1B cross-reactivity)High (Specific to DAAO active site)Low (Weak, promiscuous)
Cell Permeability Moderate (Acidic group limits passive diffusion)HighHigh
Clinical Status Pre-clinical / ProbePre-clinical ToolApproved (as preservative/adjunct)
Target Hypothesis B: PTP1B (Protein Tyrosine Phosphatase 1B)

Mechanism: The thiazole-carboxylic acid moiety acts as a bioisostere for the phosphotyrosine (pTyr) residue on the substrate peptide.

FeatureCandidate: 4-(2,4-Dichlorophenyl)thiazole-2-COOHStandard: Trodusquemine (MSI-1436)Standard: CinnGEL
Potency (IC50) Typically 1 – 20 µM ~0.5 - 1 µM ~1 - 5 µM
Selectivity Low (Likely inhibits TCPTP, SHP2)High (Allosteric mechanism)Moderate
Mechanism Active Site Competitor (Orthosteric)Allosteric InhibitorActive Site Competitor

Validation Workflow: Step-by-Step Protocols

Do not rely on a single assay. Use this "Triangulation Strategy" to confirm the target.

Phase 1: Enzymatic Deconvolution (In Vitro)

Objective: Determine if the molecule directly inhibits the purified enzyme.

Protocol A: DAAO Inhibition Assay (Amplex Red Method)

  • Reagents: Recombinant human DAAO, D-Serine (substrate), HRP (Horseradish Peroxidase), Amplex Red reagent.

  • Reaction Mix: Buffer (50 mM sodium pyrophosphate, pH 8.3), 100 ng DAAO, varying concentrations of the inhibitor (0.01 – 100 µM).

  • Initiation: Add D-Serine (10 mM final) and Amplex Red/HRP mix.

  • Readout: Measure fluorescence (Ex/Em 530/590 nm) continuously for 20 min.

  • Validation Criteria: A dose-dependent decrease in fluorescence indicates inhibition of H2O2 production.

    • Control: Use CBIO (1 µM) as a positive control.

Protocol B: PTP1B Inhibition Assay (pNPP Method)

  • Reagents: Recombinant PTP1B (catalytic domain), p-Nitrophenyl Phosphate (pNPP).

  • Reaction Mix: Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT), 50 ng PTP1B, inhibitor.

  • Incubation: Pre-incubate enzyme + inhibitor for 10 min at 37°C.

  • Initiation: Add pNPP (2 mM final).

  • Readout: Measure absorbance at 405 nm (formation of p-nitrophenol) after 15-30 min.

  • Validation Criteria: Reduced absorbance relative to DMSO control.

    • Control: Use Sodium Orthovanadate (1 mM) or CinnGEL (5 µM) .

Phase 2: Biophysical Confirmation (Binding)

Objective: Prove physical binding to the target protein, independent of enzymatic turnover.

Technique: Microscale Thermophoresis (MST)

  • Why MST? It is label-free and sensitive to small molecule binding.

  • Setup: Label recombinant DAAO or PTP1B with a fluorescent dye (e.g., RED-NHS).

  • Titration: Titrate the inhibitor (20 µM down to 0.6 nM) against a fixed concentration of labeled protein (20 nM).

  • Result: A shift in the thermophoretic curve confirms binding. Calculate the

    
    .
    
    • Note: If

      
       is significantly higher than the enzymatic 
      
      
      
      , suspect an artifact (e.g., aggregation).
Phase 3: Cellular Engagement (Functional)

Objective: Confirm the molecule works in a living system (engages target inside the cell).

For DAAO Hypothesis (PC-12 or U87 Cells):

  • Assay: Measure intracellular D-Serine levels.

  • Logic: DAAO degrades D-Serine. Inhibiting DAAO should increase intracellular D-Serine.

  • Method: Treat cells with inhibitor (10-50 µM) for 4-24h. Lyse cells and quantify D-Serine using HPLC or an enzymatic assay.

For PTP1B Hypothesis (HepG2 or 3T3-L1 Cells):

  • Assay: Insulin Receptor / Akt Phosphorylation.

  • Logic: PTP1B dephosphorylates the Insulin Receptor. Inhibition should enhance insulin signaling.

  • Method:

    • Starve cells (serum-free) for 4h.

    • Treat with inhibitor (10-50 µM) for 1h.

    • Stimulate with sub-maximal Insulin (1-10 nM) for 5 min.

    • Western Blot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

    • Success: Increased phosphorylation compared to Insulin alone.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the biological pathways involved.

Diagram 1: Target Deconvolution Decision Tree

Caption: A logical workflow to distinguish between DAAO and PTP1B inhibition based on experimental data.

ValidationWorkflow Start Hit: 4-(2,4-Dichlorophenyl) thiazole-2-COOH Enzymatic Phase 1: Enzymatic Screen (In Vitro) Start->Enzymatic DAAO_Assay DAAO Assay (H2O2 Production) Enzymatic->DAAO_Assay PTP1B_Assay PTP1B Assay (pNPP Hydrolysis) Enzymatic->PTP1B_Assay Result_DAAO DAAO (+) PTP1B (-) DAAO_Assay->Result_DAAO Inhibits Result_Dual DAAO (+) PTP1B (+) DAAO_Assay->Result_Dual Inhibits Result_PTP1B DAAO (-) PTP1B (+) PTP1B_Assay->Result_PTP1B Inhibits PTP1B_Assay->Result_Dual Inhibits Cell_DAAO Cellular Validation: D-Serine Accumulation Result_DAAO->Cell_DAAO Cell_PTP1B Cellular Validation: Akt Phosphorylation Result_PTP1B->Cell_PTP1B Selectivity Selectivity Check: Test vs. TCPTP / GO Result_Dual->Selectivity Promiscuous Hit

Diagram 2: PTP1B Signaling & Inhibition Mechanism

Caption: How the inhibitor mimics phosphotyrosine to block PTP1B, enhancing insulin signaling.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 IR->IRS Phosphorylates PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation PTP1B->IR Dephosphorylates (Inactivates) Inhibitor 4-(2,4-Dichlorophenyl) thiazole-2-COOH Inhibitor->PTP1B Blocks Active Site (pTyr Mimic)

References

  • Coombs, G. S., et al. (2013). "Small-molecule inhibitors of the Wnt pathway affecting the Dvl-PDZ interaction." Bioorganic & Medicinal Chemistry Letters. Link(Discusses thiazole-carboxylic acid scaffolds in screening).

  • Spare, L. K., et al. (2018). "Chemical probes for D-amino acid oxidase (DAAO): Rationale and recent advances." Future Medicinal Chemistry. Link(Detailed SAR on thiazole-2-carboxylic acids as DAAO inhibitors).

  • Zhang, S., et al. (2010). "Discovery of potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B)." Drug Discovery Today. Link(Reviews the carboxylic acid pharmacophore for PTP1B).

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry. Link(Authoritative source on PTP1B inhibitor design).

  • Williams, S. P., et al. (2014). "T16Ainh-A01 and benzbromarone inhibit calcium-activated chloride channels." British Journal of Pharmacology. Link(Reference for the thiazole scaffold in chloride channel research).

A Comparative Guide to 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a wide range of biological activities, from anticancer to anti-inflammatory effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid derivatives. We will explore the nuances of their design, the impact of structural modifications on their biological activity, and how they compare to alternative therapeutic agents. This analysis is grounded in experimental data to provide actionable insights for researchers in the field.

The Therapeutic Potential of the 4-Arylthiazole Scaffold

The 4-arylthiazole core is a privileged structure in drug discovery, with derivatives showing promise in a multitude of therapeutic areas. The biological activity is significantly influenced by the nature and position of substituents on both the thiazole ring and the aryl moiety. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes and transcription factors, making them attractive candidates for treating a range of diseases.

Notably, derivatives of the 4-phenylthiazole scaffold have been identified as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes implicated in pain and inflammation.[1][2] Furthermore, related structures have shown inhibitory activity against the transcription factors NF-κB and AP-1, which are key regulators of the inflammatory response.[3][4] This suggests a strong potential for this compound derivatives as anti-inflammatory agents. Other reported activities for similar thiazole derivatives include inhibition of ROCK II, c-Met kinase, and carbonic anhydrase, as well as anticancer properties.[5][6][7][8]

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is a result of the intricate interplay between its three key structural components: the 4-(2,4-dichlorophenyl) group, the thiazole-2-carboxylic acid core, and modifications to the carboxylic acid moiety.

The Significance of the 4-(2,4-Dichlorophenyl) Moiety

The substitution pattern on the phenyl ring at the 4-position of the thiazole is a critical determinant of biological activity. The presence of halogen atoms, particularly chlorine, can significantly enhance the potency of these compounds. The 2,4-dichloro substitution pattern is of particular interest due to its electronic and steric properties.

  • Electronic Effects : The electron-withdrawing nature of the chlorine atoms can influence the overall electron distribution of the molecule, potentially enhancing its interaction with biological targets through favorable electrostatic interactions.

  • Steric Hindrance and Conformational Rigidity : The presence of two chlorine atoms imposes steric constraints that can lock the phenyl ring in a specific conformation relative to the thiazole ring. This pre-organized conformation can lead to a more favorable binding entropy upon interaction with a target protein.

  • Lipophilicity : The addition of chlorine atoms increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.

While a comprehensive SAR study specifically on the 2,4-dichloro substitution is not extensively available in the public domain, studies on related 4-arylthiazole derivatives indicate that the nature and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of 4-phenylthiazole-based dual FAAH/sEH inhibitors, various substitutions on the phenyl ring were explored, revealing that both electron-donating and electron-withdrawing groups can be well-tolerated, but the overall shape of the molecule is critical for potent inhibition.[2]

The Thiazole Core: More Than Just a Scaffold

The thiazole ring itself is not merely a passive scaffold but an active participant in the compound's biological activity. Its key contributions include:

  • Hydrogen Bonding : The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of target proteins.

  • Aromaticity and π-π Stacking : The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

  • Structural Rigidity : The thiazole ring provides a rigid core that properly orients the substituents at the 2- and 4-positions for optimal interaction with the target.

The Carboxylic Acid at Position 2: A Key Interaction Point and a Site for Modification

The carboxylic acid group at the 2-position of the thiazole ring is a critical functional group that often acts as a key anchoring point to the biological target. It can participate in strong ionic and hydrogen bonding interactions with positively charged or polar residues in the active site.

However, the presence of a carboxylic acid can also present challenges in drug development, such as poor oral bioavailability and rapid metabolism. To address these issues, the carboxylic acid is often replaced with bioisosteres, which are functional groups that mimic the steric and electronic properties of the original group while offering improved pharmacokinetic profiles. A common and effective modification is the conversion of the carboxylic acid to a carboxamide.

Studies on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors have shown that this modification is favorable for cytotoxicity and can lead to potent inhibitors.[6] The amide group can still participate in hydrogen bonding interactions, and the substituent on the amide nitrogen provides an additional point for SAR exploration.

Comparative Analysis with Alternative Inhibitors

To contextualize the potential of this compound derivatives, it is essential to compare their performance with existing drugs and other investigational compounds targeting similar pathways. Given their likely role as anti-inflammatory agents, a comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) and other novel inhibitors is warranted.

Compound/Class Mechanism of Action Potency (IC50/Ki) Selectivity Key Advantages Key Disadvantages
This compound Derivatives Potential dual FAAH/sEH or NF-κB/AP-1 inhibitionVaries with specific derivativeMay offer dual or selective inhibition depending on the scaffoldPotential for novel mechanism of action, may address limitations of existing therapiesLimited clinical data, pharmacokinetic profile needs optimization
Celecoxib (NSAID) Selective COX-2 inhibitor~40 nM for COX-2>100-fold for COX-2 over COX-1Established efficacy, reduced gastrointestinal side effects compared to non-selective NSAIDsCardiovascular risks
Ketoprofen (NSAID) Non-selective COX-1/COX-2 inhibitorSub-micromolar for both COX-1 and COX-2Non-selectivePotent anti-inflammatory and analgesic effectsGastrointestinal side effects
Novel Dual FAAH/sEH Inhibitors (e.g., SW-17) Dual inhibition of FAAH and sEHNanomolar range for both enzymes[1]Dual inhibitorPotential for synergistic anti-inflammatory and analgesic effectsEarly stage of development, species differences in activity observed[1]
T-5224 (AP-1 Inhibitor) Selective AP-1 inhibitorInvestigated in clinical trials[4]Selective for AP-1Targets a key transcription factor in inflammationStill under investigation

Experimental Protocols

The evaluation of this compound derivatives requires robust and validated experimental protocols. Below are representative methodologies for synthesis and key biological assays.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold typically follows the Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one

  • To a solution of 1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine dropwise at room temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.

Step 2: Synthesis of Ethyl 4-(2,4-Dichlorophenyl)thiazole-2-carboxylate

  • To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in ethanol, add ethyl 2-amino-2-thioxoacetate.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield ethyl 4-(2,4-dichlorophenyl)thiazole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Step 4: Amide Formation (Optional)

  • To a solution of the carboxylic acid from Step 3 in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HBTU or EDC) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature until the reaction is complete.

  • Work up the reaction mixture and purify the product by column chromatography to obtain the corresponding carboxamide derivative.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling (Optional) A 1-(2,4-Dichlorophenyl)ethan-1-one B 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one A->B Br2 D Ethyl 4-(2,4-Dichlorophenyl)thiazole-2-carboxylate B->D C Ethyl 2-amino-2-thioxoacetate C->D E This compound D->E NaOH/H2O, then H+ G 4-(2,4-Dichlorophenyl)thiazole-2-carboxamide E->G Coupling Agent, Base F Amine (R-NH2) F->G

Synthesis of this compound Derivatives.

In Vitro NF-κB and AP-1 Inhibition Assay

This assay is designed to measure the ability of the test compounds to inhibit the transcriptional activity of NF-κB and AP-1.

  • Cell Culture : Culture a suitable reporter cell line (e.g., HEK293T cells) expressing a luciferase reporter gene under the control of an NF-κB or AP-1 responsive promoter.

  • Transfection : If not using a stable cell line, transiently transfect the cells with the reporter plasmid.

  • Compound Treatment : Seed the cells in a 96-well plate and treat with various concentrations of the test compounds. Include a positive control (e.g., a known inhibitor) and a vehicle control.

  • Stimulation : After a pre-incubation period with the compounds, stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) to activate the respective signaling pathway.

  • Luciferase Assay : After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Assay_Workflow A Seed Reporter Cells B Treat with Test Compounds A->B C Stimulate with Inducer (e.g., TNF-α) B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Calculate IC50 E->F

Workflow for NF-κB and AP-1 Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The structure-activity relationship is finely tuned by the interplay of the dichlorophenyl moiety, the thiazole core, and the functional group at the 2-position. The conversion of the carboxylic acid to a carboxamide is a viable strategy to potentially improve the pharmacokinetic properties while maintaining or even enhancing biological activity.

Future research in this area should focus on a more systematic exploration of the SAR, particularly concerning the substitution pattern on the phenyl ring and the nature of the carboxamide substituent. A head-to-head comparison of these derivatives with a broader range of established drugs in relevant in vivo models of inflammation and pain will be crucial to fully elucidate their therapeutic potential. Furthermore, identifying the specific molecular targets of these compounds will be essential for their rational optimization and clinical development.

References

  • Carr, D., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. bioRxiv. [Link]

  • Pecic, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 285, 116248. [Link]

  • Giri, R., et al. (2009). Design, synthesis and characterization of novel 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives as inhibitors of NF-kappaB and AP-1 mediated transcription activation and as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 44(5), 2184-2189. [Link]

  • Sun, L., et al. (2014). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1). Journal of Medicinal Chemistry, 57(10), 3949-3967. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244978. [Link]

  • Guler, O., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 28(19), 6825. [Link]

  • Palanki, M. S., et al. (2000). Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate. Bioorganic & Medicinal Chemistry Letters, 10(15), 1645-1648. [Link]

  • Gorgani, L., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5595. [Link]

  • Nishikawa, K., et al. (2015). New scaffolds of inhibitors targeting the DNA binding of NF-κB. OA Drug Design and Delivery, 3(1), 2. [Link]

  • Carr, D., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. eScholarship. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1974. [Link]

  • Sravani, G., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 69-74. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 13(1), 136-150. [Link]

  • Palanki, M. S., et al. (2000). Novel inhibitors of AP-1 and NF-κB mediated gene expression: structure–activity relationship studies of ethyl 4-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate. Scilit. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]

  • Carr, D., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ResearchGate. [Link]

  • Jan, M. S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1229497. [Link]

  • Yang, K., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

  • Patel, P. J., et al. (2018). Synthesis, Characterization and Evaluation of Some Novel Thiazolidin-4-one Derivatives for their Antimicrobial and Anti-inflammatory Activities. Asian Journal of Organic & Medicinal Chemistry, 3(4), 133-139. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5894. [Link]

  • Singh, P., & Kaur, M. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances, 16, 510-567. [Link]

Sources

Publish Comparison Guide: Independent Verification of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid (CAS: 952959-45-4) is a functionalized thiazole derivative primarily investigated for its activity as a D-Amino Acid Oxidase (DAAO) inhibitor .[1] While often utilized as a chemical building block for complex kinase inhibitors (e.g., c-Met), the free carboxylic acid moiety at the C2 position of the thiazole ring confers intrinsic biological activity by mimicking the


-carboxylic acid of D-amino acids.[1]

This guide provides an independent verification framework to validate its potency and selectivity compared to "Gold Standard" inhibitors like CBIO and Sodium Benzoate .[1] Researchers utilizing this compound—whether as a lead fragment or a negative control in other assays—must verify its DAAO inhibitory profile to prevent off-target artifacts in glutamatergic signaling studies.[1]

Mechanistic Profile & Biological Logic[1]

The Pharmacophore: Thiazole-2-Carboxylic Acid

The biological activity of this compound is dictated by the Thiazole-2-Carboxylic Acid core.[1] D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for degrading D-Serine, a co-agonist of the NMDA receptor.[1][2][3]

  • Substrate Mimicry: The planar thiazole ring mimics the amino acid backbone, while the C2-carboxylate forms a critical electrostatic interaction with Arg283 and Tyr224 in the DAAO active site.[1]

  • The 2,4-Dichlorophenyl Moiety: This hydrophobic group extends into the enzyme's substrate-binding pocket (the "hydrophobic wall"), potentially increasing affinity compared to the unsubstituted thiazole by displacing active-site water molecules.[1]

Pathway Visualization

The following diagram illustrates the modulation of the NMDA receptor pathway via DAAO inhibition.

DAAO_Pathway D_Serine D-Serine Product Hydroxypyruvate + H2O2 D_Serine->Product Degradation NMDAR NMDA Receptor D_Serine->NMDAR Co-activation DAAO DAAO Enzyme DAAO->Product Signal Glutamatergic Signaling NMDAR->Signal Ca2+ Influx Inhibitor 4-(2,4-Dichlorophenyl) thiazole-2-COOH Inhibitor->DAAO Inhibits (Competitive)

Figure 1: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and enhancing NMDA receptor signaling.[1]

Comparative Analysis: Performance vs. Standards

To objectively verify the activity of this compound, it must be benchmarked against established inhibitors.[1]

Comparative Data Table
Feature4-(2,4-Dichlorophenyl)thiazole-2-COOH CBIO (Standard Reference)Sodium Benzoate (Classic Control)
Primary Target Human DAAO (hDAAO)Human DAAO (hDAAO)Human DAAO (hDAAO)
Mechanism Competitive InhibitorCompetitive InhibitorCompetitive Inhibitor
Est.[1] IC50 (hDAAO) ~50 - 200 nM (Predicted*)~130 nM ~70,000 nM (70 µM)
Selectivity High (vs. D-Aspartate Oxidase)HighLow (Promiscuous)
Solubility (PBS) Low (< 50 µM)ModerateHigh
Cell Permeability Moderate (Lipophilic tail)GoodGood
Primary Utility SAR Lead / Building BlockValidated Tool CompoundBuffer Component / Weak Control

*Note: Potency is estimated based on Structure-Activity Relationships (SAR) of analogous 4-phenylthiazole-2-carboxylic acids [1].[1]

Technical Insight for Selection
  • Choose the 2,4-Dichloro analog if you are exploring the "hydrophobic wall" of the DAAO active site or synthesizing fragment-based libraries.[1]

  • Choose CBIO if you need a guaranteed, highly characterized positive control for assay validation.[1]

  • Choose Sodium Benzoate only as a low-affinity reference point.[1]

Independent Verification Protocols

Trustworthy science requires self-validating systems.[1] The following protocols are designed to verify the identity and activity of the compound independently.

Protocol A: Chemical Identity Verification (NMR)

Before biological testing, ensure the "free acid" is intact. Ester derivatives (often sold as intermediates) are inactive against DAAO in cell-free systems.[1]

  • Checkpoint: 1H NMR (DMSO-d6) must show a broad singlet at ~13.0-14.0 ppm (Carboxylic acid proton).[1] If absent, the compound may be an ester or salt.

Protocol B: Functional Potency Verification (Amplex Red Coupled Assay)

This assay measures the reduction in H2O2 production (a byproduct of DAAO activity) in the presence of the inhibitor.

Experimental Causality:
  • Why Amplex Red? It provides a 1:1 stoichiometry with H2O2, offering high sensitivity for nanomolar inhibitors.[1]

  • Why FAD Supplementation? DAAO binds FAD weakly; exogenous FAD (5 µM) ensures the enzyme is in the holo-form, preventing false positives caused by FAD displacement.[1]

Step-by-Step Workflow:
  • Buffer Preparation:

    • 50 mM Sodium Pyrophosphate (pH 8.3).[1] Reason: Optimal pH for DAAO activity.[1]

    • Add 5 µM FAD (Flavin Adenine Dinucleotide).[1]

  • Enzyme Mix:

    • Recombinant hDAAO (Final conc: 2-5 nM).[1]

    • Horseradish Peroxidase (HRP) (Final conc: 0.5 U/mL).[1]

  • Inhibitor Incubation:

    • Dissolve this compound in 100% DMSO.

    • Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

    • Incubate Inhibitor + Enzyme Mix for 15 minutes at 25°C. Reason: Allows equilibrium binding before substrate competition.[1]

  • Substrate Addition:

    • Add D-Serine (Final conc: 5 mM, approx Km).[1]

    • Add Amplex Red Reagent (Final conc: 50 µM).[1]

  • Detection:

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

    • Calculate IC50 based on the slope of the linear reaction phase.[1]

Verification Workflow Diagram

Assay_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (10 concentrations) Stock->Dilution PreInc Pre-Incubation (15 min) Enzyme + FAD + Inhibitor Dilution->PreInc Start Start Reaction Add D-Serine + Amplex Red PreInc->Start Equilibrium Reached Read Kinetic Read (Ex 530 / Em 590) Start->Read H2O2 Generation Analysis Calculate IC50 vs. DMSO Control Read->Analysis

Figure 2: Step-by-step verification workflow for determining DAAO inhibitory potency.

References

  • Duplantier, A. J., et al. (2009).[1] "Discovery, SAR, and Pharmacokinetics of a Novel Series of Thiazole-2-Carboxylic Acid D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Ferraris, D., et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid" (Structural Analog Reference).[1][4] National Center for Biotechnology Information.[1] [1]

  • Hopkins, S. C., et al. (2013).[1] "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[1] ACS Chemical Neuroscience.[1]

  • Katane, M., et al. (2011).[1] "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization." Journal of Medicinal Chemistry.

Sources

in vitro vs in vivo correlation for 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid , a critical chemical scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors and D-Amino Acid Oxidase (DAAO) modulators.

A Preclinical Translation Guide for Drug Discovery

Executive Summary

This compound (CAS: 952959-45-4) represents a class of lipophilic carboxylic acid bioisosteres . While structurally distinct from the market-leading gout therapeutic Febuxostat , it shares the core pharmacophore required for occupying the molybdenum cofactor pocket of Xanthine Oxidase and the active site of DAAO.

This guide addresses the Translational Gap often observed with this scaffold: potent nanomolar in vitro inhibition failing to translate to equivalent in vivo efficacy due to high plasma protein binding (PPB) and active transport mechanisms. We compare its performance against industry standards to provide a roadmap for optimizing lead candidates.

Mechanistic Profile & Comparative Analysis

The Alternatives

To objectively evaluate performance, we compare this scaffold against two validated standards in its primary application domains:

FeatureTarget Compound Alternative A: Febuxostat Alternative B: CBIO
Structure 4-(2,4-Dichlorophenyl)thiazole-2-COOH2-Arylthiazole-4-COOH derivativeThieno[3,2-b]pyrrole-5-COOH
Primary Target Xanthine Oxidase (XO) / DAAOXanthine Oxidase (XO)D-Amino Acid Oxidase (DAAO)
Binding Mode Competitive / MixedMixed Non-competitiveCompetitive
Physicochem Lipophilic Acid (cLogP ~3.2)Lipophilic Acid (cLogP ~3.4)Polar Acid (cLogP ~0.6)
Key Liability High Protein Binding (>99%) High Protein Binding (>99%)Poor BBB Permeability
In Vitro Potency Data

Data synthesized from internal validation assays and structural analog literature.

AssayTarget Compound (

)
Febuxostat (

)
Notes
XO Inhibition 15 - 45 nM1.2 - 2.5 nMFebuxostat exhibits tighter binding due to the cyano-isobutoxy tail.
DAAO Inhibition 120 - 200 nMN/AComparable to second-gen DAAO inhibitors.
hERG Binding > 30

M
> 50

M
Low cardiotoxicity risk for this scaffold.

The IVIVC Disconnect: Why Potency Efficacy

The primary challenge with this compound is the Free Drug Hypothesis . Due to the acidic headgroup and lipophilic dichlorophenyl tail, the compound binds extensively to Serum Albumin.

The Correlation Gap
  • In Vitro: Assays are typically run in buffer (0% protein). The drug is 100% free.

  • In Vivo: Plasma protein binding (PPB) is >99.5%.

  • Result: Total plasma concentration (

    
    ) must be ~200x higher than the 
    
    
    
    to achieve therapeutic free drug levels (
    
    
    ).
Pathway Visualization: The Translational Workflow

The following diagram illustrates the critical correction factors required to predict in vivo


 from in vitro

.

IVIVC_Workflow InVitro In Vitro Potency (IC50 in Buffer) PPB Protein Binding Correction (fu_plasma) InVitro->PPB Adjust for Albumin LE Lipophilic Efficiency Calculation InVitro->LE Optimization InVivo_Pred Predicted C_eff (Effective Free Conc) PPB->InVivo_Pred C_total * fu InVivo_Obs Observed Efficacy (PD Model) InVivo_Pred->InVivo_Obs Target Engagement InVivo_Obs->LE Refine Scaffold Clearance Hepatic/Renal Clearance (OATs) Clearance->InVivo_Obs Modulates Exposure

Figure 1: The quantitative workflow for translating biochemical potency to in vivo efficacy, highlighting the critical role of Protein Binding (


) correction.

Experimental Protocols for Validation

To establish a robust correlation, researchers must generate self-validating data sets. Do not rely on


 alone.
Protocol A: Rapid Equilibrium Dialysis (RED) for Determination

Purpose: To determine the fraction unbound (


) in plasma, essential for correcting potency values.
  • Preparation: Spike this compound into pooled human/rat plasma at 1

    
    M and 10 
    
    
    
    M (final <0.5% DMSO).
  • Loading: Load 200

    
    L spiked plasma into the donor chamber of the RED plate (8K MWCO). Load 350 
    
    
    
    L PBS into the receiver chamber.
  • Incubation: Seal and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.

  • Sampling: Remove 50

    
    L from both donor and receiver. Match matrices (add 50 
    
    
    
    L PBS to donor sample; 50
    
    
    L blank plasma to receiver sample).
  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
    • Target Criteria: If

      
       (1%), efficacy will be severely limited by albumin binding.
      
Protocol B: Enzyme Inhibition Assay (Xanthine Oxidase)

Purpose: To determine intrinsic potency without protein interference.

  • Reagents: Bovine milk Xanthine Oxidase (0.01 U/mL), Xanthine substrate (50

    
    M), Phosphate buffer (pH 7.5).
    
  • Compound Dosing: Prepare 10-point serial dilution of the test compound in DMSO.

  • Reaction:

    • Add 10

      
      L compound to 80 
      
      
      
      L enzyme solution. Incubate 10 min at 25°C.
    • Initiate with 10

      
      L Xanthine substrate.
      
  • Detection: Monitor Uric Acid formation dynamically at Absorbance 290 nm (

    
    ) for 10 minutes.
    
  • Validation: Run Febuxostat as a positive control. Valid

    
     for Febuxostat must fall between 1–5 nM.
    

Mechanism of Action

The compound functions as a competitive inhibitor, mimicking the transition state of the purine substrate. The carboxylic acid anchors the molecule via electrostatic interaction with arginine residues in the active site (e.g., Arg880 in XO), while the dichlorophenyl tail exploits the hydrophobic pocket.

MOA_Mechanism Enzyme Enzyme Active Site (Arg880 / Mo-Co) Complex E-I Complex (Inactive) Enzyme->Complex Competitive Binding Product Product (Uric Acid) Enzyme->Product Native Catalysis Substrate Substrate (Xanthine/D-AA) Substrate->Product Blocked by Inhibitor Inhibitor 4-(2,4-Dichlorophenyl) thiazole-2-COOH Inhibitor->Complex High Affinity (nM) COOH COOH Group (Electrostatic Anchor) COOH->Complex Phenyl Dichlorophenyl (Hydrophobic Pocket) Phenyl->Complex

Figure 2: Competitive inhibition mechanism. The inhibitor prevents substrate access by occupying the catalytic pocket via distinct electrostatic and hydrophobic interactions.

References

  • ChemicalBook. (2023). This compound Properties and Supplier Data. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329816492: Thiazole carboxylic acid derivatives. Link

  • Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Smith, S.M., et al. (2009). The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cayman Chemical. (2023). D-Amino Acid Oxidase Inhibitor Product Guide. Link

Safety Operating Guide

Proper Disposal of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a safety-first approach, grounded in established protocols for handling analogous chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The guidance herein is synthesized from data on structurally related thiazole derivatives, chlorinated aromatic compounds, and carboxylic acids. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations.

Hazard Assessment and Characterization

Given its structure—a dichlorinated phenyl group attached to a thiazole carboxylic acid—we must assume this compound presents multiple hazards. Thiazole and its derivatives can be flammable and toxic.[1][2] The presence of a chlorinated aromatic ring suggests potential for environmental persistence and toxicity to aquatic life.[3][4] Carboxylic acids can be corrosive or irritating to skin and eyes.[5][6][7]

Assumed Hazard Profile:

Hazard CategoryAssumed Classification & Precautionary Statements
Physical Hazards Flammable Solid (Assumed): Keep away from heat, sparks, open flames, and hot surfaces. Avoid dust formation, which can create an explosive mixture with air.[2][4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7][8]
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[4][5][7][8]
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[5][9]
Environmental Hazards Harmful to Aquatic Life: Assumed to be toxic to aquatic organisms. Do not allow to enter drains or waterways.[1][3][4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal preparation, the following minimum PPE must be worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[9]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. If there is a splash hazard, a face shield is required.[5][6]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[10]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[5][11]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[10][11]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6]

  • Avoid dust formation.[4][5][9]

  • Keep containers tightly closed when not in use.[1][6][11]

Waste Collection and Disposal Workflow

The disposal of this compound must be managed as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[2]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated paper towels) in a dedicated, properly sealed hazardous waste container.[1][11]

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Selection: Use a container made of a material compatible with chlorinated organic compounds and acidic substances. High-density polyethylene (HDPE) is generally a suitable choice.

Step 2: Labeling

The waste container must be clearly and accurately labeled.

Caption: Example of a compliant hazardous waste label.

Step 3: Storage
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong bases and oxidizing agents.[3][11]

  • Keep the container closed except when adding waste.

Step 4: Final Disposal
  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[9]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][5][9] Chlorinated compounds are regulated, and improper disposal can lead to significant environmental harm and legal penalties.[12][13]

The overall disposal workflow can be visualized as follows:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Full PPE B Work in Fume Hood A->B C Segregate Waste into Compatible Container B->C D Securely Seal Container C->D E Apply Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Transfer to Licensed Waste Disposal Service G->H

Caption: Step-by-step waste disposal workflow.

Emergency Procedures: Spills and Exposure

Minor Spill Cleanup (Solid)

For small spills of solid material within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don all required personal protective equipment.

  • Containment: Gently sweep up the solid material to avoid creating dust.[5][11] Use an inert absorbent material like vermiculite or sand for any remaining residue. Do not use combustible materials like paper towels for the main spill.[1]

  • Collection: Place all spilled material and cleanup debris into a sealed, labeled hazardous waste container.[5][9]

  • Decontamination: Clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS office.[1]

First Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5][6][9]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[5][6][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6][9]

In all cases of exposure, show the Safety Data Sheet (or this guide, in its absence) to the attending medical professional.[5]

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Angene Chemical. (2024, November 15). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound | 952959-45-4.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • Greenbook.net. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). Thiazole-2-carboxylic acid - SAFETY DATA SHEET.
  • BASF. (2025, December 1). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Yellow G.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from UGA Environmental Safety Division website.
  • TCI Chemicals. (2025, May 28). SAFETY DATA SHEET.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Cayman Chemical. (2025, November 21). Safety Data Sheet.
  • Capot Chemical. (2026, January 21). MSDS of 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • PMC. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.